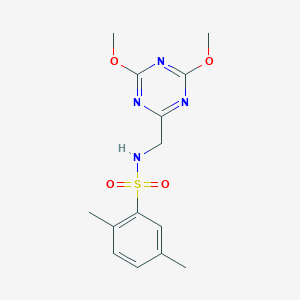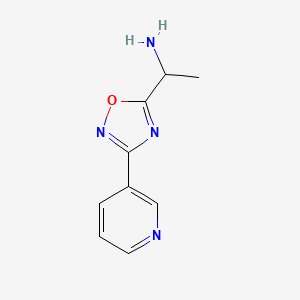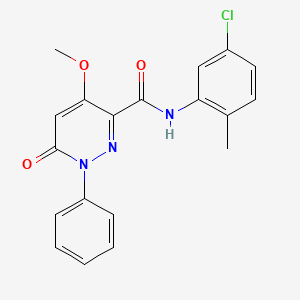
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM has been used in various reactions such as amidation , esterification, glycosidation , and phosphonylation . It’s used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging .Physical And Chemical Properties Analysis
DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .Aplicaciones Científicas De Investigación
- Researchers have explored the use of this compound as a cross-linking agent for carboxymethyl cellulose (CMC) films used in food packaging .
- DMTMM has been employed as an activator in amidation reactions, facilitating the formation of amide bonds between molecules .
- Sustainable triazine-derived quaternary ammonium salts, including DMTMM, exhibit antimicrobial properties .
Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging
Amidation and Esterification Reactions
Antimicrobial Applications
Biobased UV-Blocking Films
Mecanismo De Acción
Mode of Action
The compound is structurally related to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium , which is known to act as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form amides , and the esterification of carboxylic acids with alcohols to form esters . The exact mode of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide may be similar, but further studies are needed to confirm this.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to peptide synthesis and ester formation The exact pathways and their downstream effects would depend on the specific biological targets and the cellular context
Result of Action
The result of the compound’s action would depend on its specific biological targets and the cellular context. Given its structural similarity to known coupling reagents, it may facilitate the formation of amides and esters
Action Environment
The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide, like that of many compounds, could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the reactions facilitated by related compounds can proceed under atmospheric conditions without the need for solvent drying . The co-product arising from these reactions is water-soluble and can be readily removed by extraction
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-9-5-6-10(2)11(7-9)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNZCKGNYHIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)



![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)




![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)